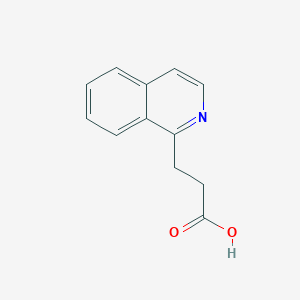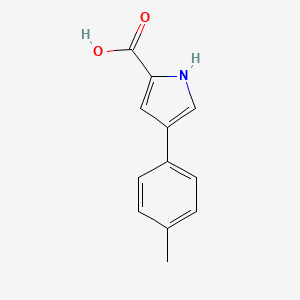
4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is an organic compound that features a dimethylamino group attached to a tetrahydronaphthalene ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of acetic anhydride and pyridine as catalysts, with the reaction carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of tetrahydronaphthylamines.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in nucleophilic reactions, while the carbonitrile group can act as an electrophile. These interactions can lead to the formation of various adducts and complexes, influencing biological and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but differs in the presence of a carboxylic acid group instead of a carbonitrile.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a naphthalene ring.
4-Dimethylaminoantipyrine: Features a pyrazolone ring and is used as an analgesic and antipyretic.
Uniqueness
4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is unique due to its combination of a tetrahydronaphthalene ring with both a dimethylamino and a carbonitrile group.
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H16N2/c1-15(2)13-8-7-10(9-14)11-5-3-4-6-12(11)13/h7-8H,3-6H2,1-2H3 |
Clé InChI |
HJXOILHYYCLZRU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C2CCCCC2=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


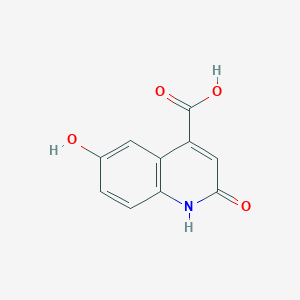

![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
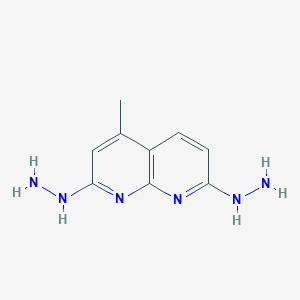
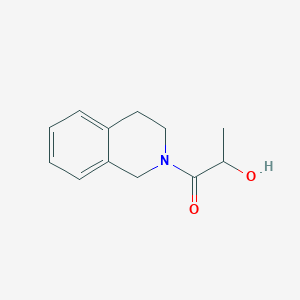
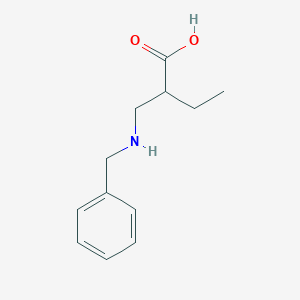
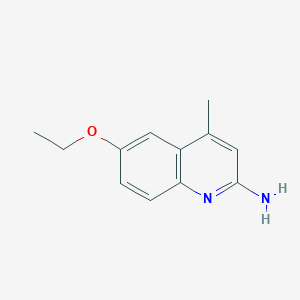
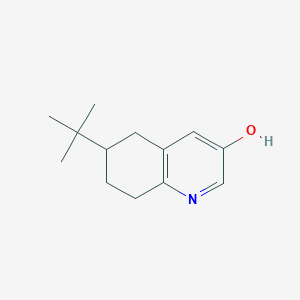

![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
